molecular formula C9H11N5O4 B7884876 3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate

3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate

Cat. No.: B7884876
M. Wt: 253.22 g/mol
InChI Key: YYGVYZPJKXBNGV-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate typically involves the reaction of 4-methoxyphenylhydrazine with formamide to form the intermediate 3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine. This intermediate is then treated with nitric acid to yield the nitrate salt. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrate group to amine or other functional groups.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological processes, leading to antimicrobial and antifungal effects. The nitrate group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1H-1,2,4-triazole
  • 4-methoxyphenylhydrazine
  • 1,2,4-triazole-5-amine

Uniqueness

3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine nitrate is unique due to the presence of both the 4-methoxyphenyl group and the nitrate moiety This combination imparts distinct chemical properties and enhances its biological activity compared to similar compounds

Properties

IUPAC Name

5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.HNO3/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8;2-1(3)4/h2-5H,1H3,(H3,10,11,12,13);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGVYZPJKXBNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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